molecular formula C8H8ClF2N3 B15305755 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

Katalognummer: B15305755
Molekulargewicht: 219.62 g/mol
InChI-Schlüssel: XFBJNPJHTWZEKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves several steps, typically starting with the formation of the indazole core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The difluoromethyl group can be introduced via difluoromethylation reactions, which often utilize reagents such as difluoromethyl sulfone or difluoromethyl iodide . Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C8H8ClF2N3

Molekulargewicht

219.62 g/mol

IUPAC-Name

1-(difluoromethyl)indazol-5-amine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H

InChI-Schlüssel

XFBJNPJHTWZEKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C=NN2C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.